molecular formula C8H6Cl2N4 B2990830 N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine CAS No. 400074-75-1

N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine

Cat. No.: B2990830
CAS No.: 400074-75-1
M. Wt: 229.06
InChI Key: RQLPFLQMVKGPGU-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine is a chemical compound known for its diverse applications in various fields, including medicinal chemistry and materials science. This compound features a triazole ring substituted with a 3,5-dichlorophenyl group, which imparts unique chemical and biological properties.

Scientific Research Applications

N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine has several scientific research applications:

Future Directions

The future directions for the study of “N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine” could involve further exploration of its potential applications in medicinal chemistry, particularly in the treatment of tuberculosis . More research is also needed to fully understand its mechanism of action and to determine its physical and chemical properties.

Mechanism of Action

Target of Action

It’s structurally similar compound, n-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine, has been reported to affect mycobacterium tuberculosis energetics .

Mode of Action

It’s structurally similar compound, n-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine, is known to disrupt mycobacterial energetics . This disruption could potentially lead to the inhibition of bacterial growth and survival.

Biochemical Pathways

It’s structurally similar compound, n-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine, is known to affect the energy metabolism of mycobacterium tuberculosis . This suggests that the compound could potentially interfere with the biochemical pathways involved in energy production and utilization in the bacteria.

Pharmacokinetics

Times to maximum concentration were 0.25 – 1.5 h . These findings suggest that the compound is rapidly absorbed and distributed in the body, and its bioavailability is likely to be influenced by the dose.

Result of Action

It’s structurally similar compound, n-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine, is known to have a significant impact on mycobacterium tuberculosis energetics . This suggests that the compound could potentially inhibit the growth and survival of the bacteria at the molecular and cellular levels.

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine. For instance, N-(3,5-dichlorophenyl)succinimide, a compound developed as an agricultural fungicide, was found to produce renal damage in rats in a metabolism-dependent manner . This suggests that the metabolic environment in the body can significantly influence the action and toxicity of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine typically involves the reaction of 3,5-dichlorobenzoyl chloride with 1H-1,2,4-triazol-5-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids or esters in the presence of a base.

Major Products Formed:

  • Substituted triazoles
  • Oxidized or reduced derivatives of the original compound
  • Coupled products with extended aromatic systems

Comparison with Similar Compounds

Uniqueness: N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine is unique due to its triazole ring, which imparts specific chemical reactivity and biological activity. The presence of the dichlorophenyl group enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N4/c9-5-1-6(10)3-7(2-5)13-8-11-4-12-14-8/h1-4H,(H2,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQLPFLQMVKGPGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)NC2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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